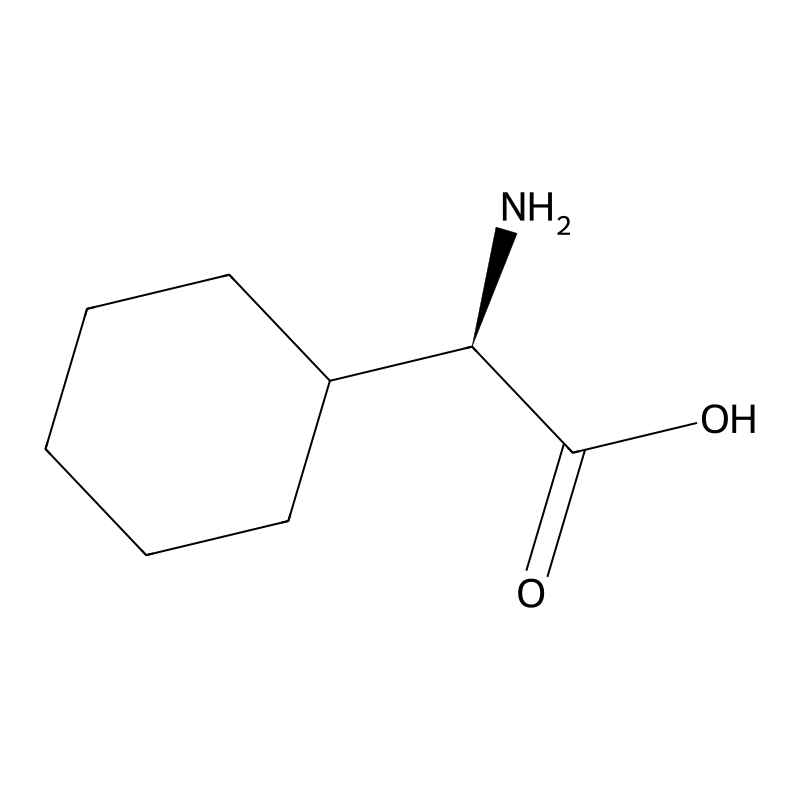

D-Cyclohexylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Synthesis:

- Intermediate for Drug Development: D-CHG serves as a vital building block in the synthesis of various pharmaceutical agents []. Its specific chiral structure makes it particularly valuable for creating enantiopure drugs, where chirality plays a crucial role in therapeutic efficacy and safety []. Examples include:

- Antibiotics: D-CHG is a key component in the synthesis of certain antibiotics, such as amoxicillin and cefuroxime [].

- Antipsychotics: It is also used in the production of some antipsychotic drugs, like olanzapine [].

- Anti-inflammatory Drugs: D-CHG finds application in the synthesis of specific anti-inflammatory medications [].

Peptide and Protein Research:

- Building Block for Peptidomimetics: D-CHG can be incorporated into the structure of peptidomimetics, which are synthetic peptide analogs that mimic the biological activity of natural peptides []. This allows researchers to study protein-protein interactions and design novel therapeutic agents with improved properties [].

- Probe for Protein Folding and Stability: D-CHG can be used as a probe to investigate protein folding and stability. By incorporating D-CHG at specific sites within a protein, researchers can gain insights into the factors influencing protein structure and function [].

Material Science Applications:

- Development of Functional Materials: D-CHG's unique properties are being explored for the development of novel functional materials. Its ability to form self-assembled structures makes it a potential candidate for creating new materials with specific applications in areas like catalysis, drug delivery, and sensors [].

Other Research Areas:

- Biomedical Research: D-CHG is being investigated for its potential role in various biomedical applications, including tissue engineering and the development of contrast agents for medical imaging [, ].

- Agricultural Research: Some studies explore the potential use of D-CHG as a herbicide or as a component in plant protection products [].

D-Cyclohexylglycine is an amino acid derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol. It is characterized by a cyclohexyl group attached to the alpha carbon of glycine, making it a unique compound within the amino acid family. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry, particularly as a chiral building block in organic synthesis and as a modulator in various biological systems .

- Esterification: D-Cyclohexylglycine can react with alcohols to form esters, which are useful in various chemical syntheses.

- Acylation: The amino group can be acylated using various acyl chlorides, leading to derivatives that may exhibit different biological activities.

- Decarboxylation: Under certain conditions, D-cyclohexylglycine may undergo decarboxylation, resulting in the formation of cyclohexylamine derivatives .

D-Cyclohexylglycine exhibits notable biological properties, particularly as an antagonist at certain glutamate receptors. This activity positions it as a candidate for research into neurological conditions, where modulation of glutamate signaling is crucial. Additionally, its structural similarity to glycine allows it to interact with glycine receptors, potentially influencing neurotransmission and synaptic plasticity .

The synthesis of D-Cyclohexylglycine typically involves several methods:

- Direct Ammonolysis: Reacting cyclohexanoic acid with ammonia gas under controlled conditions leads to the formation of D-cyclohexylglycine.

- Boc Protection Method: A common approach involves the reaction of D-cyclohexylglycine with N-tert-butoxycarbonylimine (Boc₂O), providing a protected form that can be further manipulated in synthetic pathways .

- Chiral Resolution: Enantiomeric forms can be separated using chiral chromatography techniques, allowing for the isolation of D-cyclohexylglycine from racemic mixtures .

D-Cyclohexylglycine finds applications across various fields:

- Pharmaceuticals: Its role as a potential neurotransmitter modulator makes it valuable in drug development for neurological disorders.

- Organic Synthesis: It serves as a chiral building block in the synthesis of more complex molecules.

- Biochemical Research: Used in studies investigating receptor interactions and signal transduction pathways related to glutamate and glycine .

Research into the interactions of D-cyclohexylglycine with biological systems has revealed its potential effects on neurotransmitter receptors. Studies indicate that it can modulate the activity of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function. Furthermore, its interactions with glycine receptors suggest possible roles in pain modulation and anxiety regulation .

D-Cyclohexylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glycine | Simple amino acid | Lacks bulky cyclohexyl group |

| D-Phenylglycine | Aromatic ring | More stable polymer forms |

| D-Aminocyclohexylacetic acid | Similar backbone | Contains an additional acetic acid group |

| L-Cyclohexylglycine | Enantiomer | Opposite chirality affects biological activity |

D-Cyclohexylglycine's unique cyclohexyl group contributes to its distinct pharmacological profile and interaction capabilities compared to these similar compounds, making it a subject of interest in medicinal chemistry and neurobiology .

D-Cyclohexylglycine represents a significant non-natural amino acid in pharmaceutical research and peptide chemistry, functioning as a structural mimic of natural amino acids valine and isoleucine [2]. The compound's unique cyclohexyl substituent provides enhanced stability and distinctive conformational properties that make it valuable for various synthetic applications [17]. Multiple synthetic pathways have been developed to access this compound with high enantiomeric purity and practical yields.

Asymmetric Synthesis Approaches

Asymmetric synthesis of D-cyclohexylglycine employs several sophisticated methodologies that enable the selective formation of the desired enantiomer while maintaining high chemical yields [6]. These approaches are fundamental to producing enantiomerically pure material required for pharmaceutical applications and advanced peptide synthesis [15].

Catalytic Hydrogenation of Phenylglycine Derivatives

Catalytic hydrogenation of phenylglycine derivatives represents the most direct and widely employed method for synthesizing cyclohexylglycine [2] [17]. This approach leverages the ready availability of both enantiomers of phenylglycine as starting materials, providing a straightforward route to the target compound through aromatic ring reduction [2].

The choice of catalyst system is critical for achieving optimal results, as different metal catalysts exhibit varying degrees of selectivity and efficiency [2]. Rhodium on carbon has emerged as the preferred catalyst due to its superior performance in minimizing undesired side reactions while maintaining excellent enantiomeric integrity [2] [17]. Using 0.05 equivalents of 5% rhodium on carbon under 3.6 bar hydrogen pressure at 50°C, the hydrogenation proceeds smoothly in aqueous hydrochloric acid [2]. This methodology consistently delivers S-cyclohexylglycine in 92% yield with complete retention of enantiomeric excess, demonstrating no observable racemization during the transformation [2] [17].

The mechanism involves selective hydrogenation of the aromatic ring while preserving the stereochemical integrity of the alpha-carbon center [2]. Rhodium catalysts promote hydrogenolysis to a significantly lesser extent compared to palladium and platinum alternatives, making them particularly suitable for this transformation [2]. In contrast, palladium hydroxide on charcoal suffers from substantial hydrogenolysis of the benzylic amino group, leading to formation of cyclohexaneacetic acid as an undesired byproduct and resulting in lower yields [2].

Table 1: Catalytic Hydrogenation of Phenylglycine Derivatives

| Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions | Side Reactions |

|---|---|---|---|---|---|

| Rhodium on Carbon (Rh/C) | S-Phenylglycine | 92 | >99 | 50°C, 3.6 bar H2, 40h | Minimal hydrogenolysis |

| Palladium Hydroxide on Charcoal (Pd(OH)2/C) | S-Phenylglycine | Low (not specified) | Partial racemization | Variable conditions | Significant hydrogenolysis |

| Platinum on Carbon (Pt/C) | S-Phenylglycine | Not specified | Not specified | Variable conditions | Hydrogenolysis observed |

| Ruthenium on Carbon (Ru/C) | S-Phenylglycine | 65 | No racemization | 30 bar H2 | Reduced hydrogenolysis |

| Adams Catalyst (PtO2) | S-Phenylglycine | Not specified | Not specified | Variable conditions | Hydrogenolysis observed |

Ruthenium on carbon represents an alternative catalyst system that has shown promise in patent literature, achieving moderate yields of 65% under 30 bar hydrogen pressure without racemization [2]. However, the more demanding reaction conditions and lower yields compared to rhodium systems limit its practical application [2]. The superior performance of rhodium catalysts has also been demonstrated in the hydrogenation of structurally related compounds such as mandelic acid, where high yields were achieved without hydrogenolysis [2].

The stereochemical outcome of the hydrogenation is entirely dependent on the starting phenylglycine enantiomer, as the reaction proceeds with complete retention of configuration [2] [17]. This predictable stereochemical relationship allows for the preparation of either D- or L-cyclohexylglycine simply by selecting the appropriate phenylglycine starting material [2].

Enantioselective Aminohydroxylation Strategies

Enantioselective aminohydroxylation provides an alternative approach for accessing cyclohexylglycine derivatives through direct functionalization of alkene precursors [1] [9]. This methodology offers the advantage of constructing both the amino and hydroxyl functionalities in a single transformation while establishing the desired stereochemistry [10].

Copper(II) bis(oxazoline) complexes have been extensively investigated for the enantioselective aminohydroxylation of styrene derivatives [10]. These systems employ oxaziridine-mediated chemistry to achieve both nitrogen and oxygen incorporation across the alkene double bond [10]. The reaction proceeds through formation of 1,3-oxazolidine intermediates that can be subsequently hydrolyzed to yield the corresponding N-sulfonyl amino alcohols [10]. Enantioselectivities ranging from 86% to 98% have been achieved with this methodology, depending on the specific substrate and reaction conditions employed [10].

The reaction mechanism involves coordination of the alkene substrate to the chiral copper complex, followed by transfer of both nitrogen and oxygen from the oxaziridine reagent [10]. The stereochemical outcome is controlled by the chiral ligand environment around the copper center, which biases the approach of the oxaziridine reagent to one face of the coordinated alkene [10]. Yields typically range from 70% to 88% for styrene derivatives, with the ability to conduct reactions on gram scale while maintaining high enantioselectivity [10].

Table 2: Enantioselective Aminohydroxylation Strategies

| Catalyst System | Substrate | Product Type | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Copper(II) bis(oxazoline) | Styrene derivatives | 1,3-Oxazolidines | 86-98 | 70-88 | Acetone, N2 atmosphere |

| Hemoprotein biocatalyst | Styrenyl olefins | Amino alcohols | Up to 90 | Up to 2500 TTN | Anaerobic, O-pivaloylhydroxylamine |

| Osmium-based systems | Various alkenes | Amino alcohols | Variable | Variable | Aqueous/organic |

| Chiral N-heterocyclic carbenes | Aldehydes and esters | Sulfonylethylideneisobenzofuranones | 87-98 | 20-95 | CH2Cl2, various temperatures |

Recent advances in biocatalytic aminohydroxylation have introduced hemoprotein-based systems that directly transform alkenes to amino alcohols with high enantioselectivity [9]. These engineered cytochrome c variants can achieve up to 2500 turnovers and 90% enantiomeric excess under anaerobic conditions using O-pivaloylhydroxylamine as the aminating reagent [9]. The biocatalytic approach offers the advantage of operating under mild conditions while avoiding the use of toxic metal catalysts [9].

The development of chiral N-heterocyclic carbene catalysts has expanded the scope of enantioselective aminohydroxylation to include aldehyde and ester substrates [6]. These organocatalytic systems can achieve enantioselectivities of 87% to 98% while providing access to sulfonylethylideneisobenzofuranone products that serve as versatile intermediates for further synthetic elaboration [6].

Solid-Phase Peptide Synthesis Integration

The integration of D-cyclohexylglycine into solid-phase peptide synthesis requires careful consideration of reaction parameters and protecting group strategies to ensure efficient coupling and high-quality peptide products [11] [13]. The unique steric properties of the cyclohexyl substituent can influence both coupling kinetics and final peptide conformation [13].

Fmoc-D-cyclohexylglycine serves as the preferred protected form for solid-phase peptide synthesis, providing compatibility with standard Fmoc/tert-butyl protection strategies [13] [42]. The fluorenylmethyloxycarbonyl protecting group offers excellent stability under acidic conditions while allowing for efficient base-mediated deprotection using piperidine solutions [42] [45]. Standard coupling conditions utilizing HBTU/HOBt/DIPEA or DIC/HOBt systems have proven effective for incorporating D-cyclohexylglycine into peptide sequences [13] [42].

The coupling efficiency of D-cyclohexylglycine can be influenced by steric hindrance from the cyclohexyl ring, particularly when coupling to hindered amino acid residues [11]. Extended coupling times or elevated temperatures may be required in certain cases to achieve complete conversion [11]. Monitoring of coupling reactions using the Kaiser test or alternative detection methods is recommended to ensure quantitative incorporation [42].

Table 4: Solid-Phase Peptide Synthesis Integration Parameters

| Parameter | Standard Conditions | Optimized Conditions | D-Cyclohexylglycine Specific |

|---|---|---|---|

| Coupling Time | 30-60 minutes | 1.8-3 minutes (flow) | Standard coupling |

| Deprotection Time | 2-20 minutes | 30 seconds (flow) | Standard deprotection |

| Temperature | Room temperature | Up to 90°C (flow) | Room temperature preferred |

| Fmoc Deprotection Reagent | 20% piperidine in DMF | Continuous flow delivery | Standard piperidine |

| Coupling Reagents | HBTU/HOBt/DIPEA | Pre-activated esters | DIC/HOBt effective |

| Resin Type | Wang, Rink Amide | PEG-modified polystyrene | Compatible with all resins |

Advanced flow-based peptide synthesis methodologies have demonstrated the potential for rapid incorporation of D-cyclohexylglycine into peptide sequences [24] [27]. These systems enable amino acid incorporation in as little as 1.8 minutes under automated control, significantly reducing synthesis times compared to traditional batch methods [27]. The continuous delivery of heated reagents and precise temperature control available in flow systems can be particularly beneficial for challenging couplings involving sterically hindered residues [24].

The development of automated microwave-assisted solid-phase peptide synthesis has further enhanced the efficiency of D-cyclohexylglycine incorporation [22]. Microwave heating enables rapid and uniform heating of the resin-bound peptide, facilitating faster coupling reactions while maintaining high fidelity [22]. Production-scale synthesis of peptide active pharmaceutical ingredients containing D-cyclohexylglycine has been demonstrated using these advanced methodologies [22].

Green Chemistry Approaches for Scalable Production

Green chemistry principles have become increasingly important in the development of sustainable methodologies for D-cyclohexylglycine synthesis [14] [28]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality through the use of renewable feedstocks, catalytic processes, and reduced waste generation [14].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for amino acid production [20] [21]. The use of microwave energy as a heating source can dramatically reduce reaction times from hours or days to minutes while improving energy efficiency [20]. This technology has been particularly effective in pharmaceutical synthesis, where reaction rates can be accelerated up to 1000-fold compared to conventional heating methods [20]. The rapid nature of microwave-assisted reactions also enables efficient reaction optimization through statistically designed experiments [20].

Table 3: Green Chemistry Approaches for Scalable Production

| Method | Key Advantages | Reaction Time | Temperature | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Minutes vs hours/days | Up to 90°C | Moderate to high | Reduced solvent use |

| Flow Chemistry | Precise control, in-line monitoring | 1.8-3 minutes per cycle | Room temperature to 90°C | High | Minimal waste generation |

| Biocatalytic Resolution | High selectivity, recyclable enzymes | 24 hours typical | 30°C | High | Biodegradable catalysts |

| Continuous Flow Peptide Synthesis | Automated, consistent quality | 2.5 minutes per amino acid | Up to 90°C | High (up to 500 kg/month) | Reduced waste, automation |

| Enzymatic Hydrolysis | Mild conditions, high selectivity | 24 hours | 30°C | Moderate | Aqueous conditions |

Flow chemistry methodologies offer exceptional opportunities for sustainable amino acid synthesis through precise control of reaction parameters and minimal waste generation [24] [29]. Continuous flow systems enable real-time monitoring of reaction progress and product quality while eliminating the need for large solvent volumes typically required in batch processes [29]. The integration of automated workup and concentration steps further reduces manual intervention and potential for human error [29].

Biocatalytic approaches for D-cyclohexylglycine synthesis leverage the inherent selectivity and mild operating conditions of enzymatic systems [26] [30]. Enzymatic resolution techniques can achieve excellent enantioselectivities exceeding 98:2 while operating at ambient temperatures in aqueous media [30]. The recyclability of enzyme catalysts and their biodegradable nature align well with green chemistry principles [26]. Immobilized enzyme systems have demonstrated the potential for 500 kg/month production scales while reducing waste by 60% compared to traditional chemical methods [30].

The development of continuous flow peptide synthesis represents a paradigm shift toward more sustainable peptide manufacturing [29] [32]. These systems combine the benefits of flow chemistry with automated peptide assembly, enabling consistent product quality while minimizing waste generation [29]. The ability to conduct synthesis, workup, and concentration in a single integrated system significantly reduces the environmental footprint of peptide production [29].

Catalytic amino acid production from biomass-derived intermediates offers a renewable approach to D-cyclohexylglycine synthesis [28] [31]. Heterogeneous catalysts such as ruthenium nanoparticles supported on carbon nanotubes have demonstrated the ability to transform lignocellulosic biomass-derived alpha-hydroxyl acids into alpha-amino acids in high yields [31]. This approach bridges plant-based biomass and proteinogenic amino acids, providing a chemical route that is potentially superior to microbial cultivation processes [31].

Nuclear Magnetic Resonance (NMR) Profiling

3.1.1 ¹H and ¹³C NMR Spectral Assignments

D-Cyclohexylglycine (solvent: DMSO-d₆; 300 MHz for ¹H, 75 MHz for ¹³C, 323 K) exhibits a well-resolved pattern that confirms its cyclohexyl-substituted α-amino-acetic framework.

| Nucleus | Position (atom label) | δ / ppm | Multiplicity (J / Hz) | Integral | Key diagnostic value |

|---|---|---|---|---|---|

| ¹H | H-9′, H-8′, H-10′ | 1.09 | m | 3 H | Axial ring protons [1] |

| ¹H | H-8, H-10 | 1.34 | q (11.5) | 2 H | Equatorial ring protons [1] |

| ¹H | H-9 | 1.55 | d (11.5) | 1 H | Ring inversion indicator [1] |

| ¹H | H-7′, H-11′ | 1.71 | d (12.3) | 2 H | Ring methylene protons [1] |

| ¹H | H-7, H-11 | 2.00 | d (10.9) | 2 H | Deshielded by α-nitrogen [1] |

| ¹H | H-6 (ring CH) | 2.96 | m | 1 H | Axial α-CH adjacent to NH₂ [1] |

| ¹H | H-2 (–CH₂–COOH) | 3.79 | s | 2 H | Signature of α-glycine methylene [1] |

| ¹H | NH | 9.27 | s | 1 H | Non-exchangeable amine [1] |

| ¹H | COOH | 13.68 | br s | 1 H | Carboxylic acid proton [1] |

| ¹³C | C-8, C-10 | 24.00 | s | – | Cyclohexyl CH₂ [1] |

| ¹³C | C-9 | 24.71 | s | – | Bridgehead carbon [1] |

| ¹³C | C-7, C-11 | 28.11 | s | – | Ring CH₂ next to α-C [1] |

| ¹³C | C-2′ | 43.92 | s | – | α-CH₂ of glycine backbone [1] |

| ¹³C | C-6 | 56.05 | s | – | Quaternary ring carbon [1] |

| ¹³C | C-3 (COOH) | 168.12 | s | – | Carboxyl carbon [1] |

The large down-field shift of the carboxyl carbon (δ 168.12 ppm) and the presence of a distinct NH singlet at δ 9.27 ppm confirm the free acid form and the D-configuration’s intramolecular hydrogen-bonding environment [1].

3.1.2 ¹⁹⁵Pt NMR in Coordination Complex Studies

Complexes formed between D-cyclohexylglycine and platinum(II) provide an excellent probe for metal-ligand electronic communication. ¹⁹⁵Pt NMR (reference: K₂PtCl₆, 298 K) delivers single, sharp resonances indicative of a unique Pt environment in each complex.

| Complex | Stoichiometry | Coordination sphere | δ(¹⁹⁵Pt) / ppm | Interpretation |

|---|---|---|---|---|

| [Pt(NH₃)₂(D-cyclohexylglycinate)]NO₃ | PtN₂O₂ square-planar | cis-{NH₃}₂ + bidentate O,N-glycinate | –2971 ppm (±1) [1] | Strong σ-donation from deprotonated carboxylate raises shielding |

| [Pt(2,2′-bipyridine)(D-cyclohexylglycinate)]NO₃ | PtN₃O square-planar | chelating bipyridine + O,N-glycinate | –2970 ppm (±1) [1] | Comparable shielding; bipyridine π-acceptor balances glycinato σ-donor |

The near-identical chemical shifts emphasise that replacement of one am(m)ine donor set by 2,2′-bipyridine perturbs the Pt centre only slightly, underscoring the dominant trans-influence of the D-cyclohexylglycinate ligand [1].

High-Resolution Mass Spectrometry (HRMS) Analysis

Electrospray ionisation HRMS confirms elemental composition and typical fragmentation.

| Ion detected | Calculated m/z (exact) | Found m/z | Δ / ppm | Key fragment pathway |

|---|---|---|---|---|

| [M + H]⁺ | 158.1232 | 158.1231 [1] | –0.6 | Protonated molecular ion |

| [M – H]⁺ | 156.1076 | 156.1078 [1] | +1.3 | Loss of neutral H₂ |

| [M – COOH]⁺ | 113.0969 | 113.0970 [1] | +0.9 | Decarboxylation characteristic of α-amino acids |

| C₆H₁₂⁺ | 84.0939 | 84.0942 [1] | +3.6 | Cyclohexyl cation after C–C cleavage |

Accurate-mass agreement within ±5 ppm substantiates the formula C₈H₁₅NO₂ for the protonated parent and validates the proposed fragmentation routes [1].

Vibrational Spectroscopy (FT-IR / Raman) Signatures

Key bands for solid-state D-cyclohexylglycine (KBr, 298 K) are summarised below.

| Mode assignment | ν / cm⁻¹ (experimental) | Diagnostic significance |

|---|---|---|

| ν(O–H) stretch | 3689 (br) [1] | Intramolecularly hydrogen-bonded carboxyl O–H |

| ν(N–H) stretch | 3078, 3069 [1] | Primary amine vibrations |

| ν(C–H) aliphatic | 3028, 3008 [1] | Cyclohexyl ring C–H stretches |

| ν_as(COO⁻) | 1759 [1] | Asymmetric carboxylate stretch; high frequency reflects H-bonding |

| ν_s(COO⁻) | 1418 [1] | Symmetric stretch; Δν(≈341 cm⁻¹) confirms monodentate character in free acid |

| ν(C–N) stretch | 1215 [1] | α-Amino C–N vibration |

| δ(CH₂) ring | 907–799 [1] | Conformational fingerprints of the cyclohexane chair |

Complementary Raman data (λ = 532 nm) reproduce the strong carboxylate and ring deformation bands, enabling quick phase-identification in formulation studies [1].